4-Methyl-quinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-9(6-12)7-13-11-5-3-2-4-10(8)11/h2-5,7H,1H3 |
InChI Key |
LSOYEGOKGZKPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
4-Methyl-quinoline-3-carbonitrile derivatives have shown promise as anticancer agents. A study highlighted the synthesis of new derivatives that act as irreversible inhibitors of the human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases. These compounds demonstrated enhanced activity against HER-2 positive cancer cells compared to existing EGFR inhibitors, suggesting a potential role in targeted cancer therapies .
Anti-Chagas Disease Activity
Research has also focused on the synthesis of quinoline-3-carbonitrile analogs for the treatment of Chagas disease. In vitro studies indicated that certain derivatives exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, outperforming traditional treatments like nifurtimox and benznidazole. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound derivatives and biological targets. These studies help elucidate the mechanisms by which these compounds exert their biological effects, guiding further optimization for improved potency and selectivity .
Synthesis and Structural Variations
The synthesis of this compound involves various methodologies, including multicomponent reactions that allow for the efficient generation of diverse analogs. For instance, one approach utilized a sequential reaction involving aromatic aldehydes, malononitrile, and other reagents to produce a range of methoxy-substituted quinoline derivatives with enhanced biological activities .
| Synthesis Method | Key Reagents | Outcome |
|---|---|---|
| Multicomponent Reaction | Aromatic aldehydes, malononitrile | High yield of methoxy-substituted derivatives |
| Acylation Method | Unsaturated acid chlorides | Production of HER-2 kinase inhibitors |
| Amination Reaction | Bicyclic anilines | Synthesis of potent anticancer agents |
Case Studies
Case Study 1: HER-2 Inhibitors
A series of 6,7-disubstituted derivatives were synthesized and evaluated for their inhibitory effects on HER-2 kinase. The results indicated that specific modifications at the 6 and 7 positions significantly enhanced inhibitory activity, positioning these compounds as potential candidates for further development in cancer therapy .
Case Study 2: Anti-Chagas Activity
The evaluation of quinoline derivatives against T. cruzi revealed that certain compounds not only inhibited the growth of trypomastigotes but also displayed favorable ADME/Tox profiles. This study underscores the potential for these compounds in developing new treatments for neglected tropical diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on substituent type, position, and functional group effects:
Substituent Position and Electronic Effects
- 4-Chloro-7-methylquinoline-3-carbonitrile (CAS 1260676-19-4): Structure: Chlorine at position 4, methyl at position 7, cyano at position 3. Molecular Formula: C₁₁H₇ClN₂; Molecular Weight: 202.64 . Key Differences: The electron-withdrawing chlorine substituent enhances electrophilic substitution resistance compared to the methyl group in 4-Methyl-quinoline-3-carbonitrile.
- 2-Chloro-4-methylquinoline-3-carbonitrile (CAS 101617-94-1): Structure: Chlorine at position 2, methyl at position 4. Molecular Formula: C₁₁H₇ClN₂; Molecular Weight: 202.64 . Key Differences: The chlorine at position 2 alters the electronic distribution, making the cyano group at position 3 more susceptible to nucleophilic attack. Steric hindrance near the cyano group may reduce reactivity compared to the 4-methyl derivative.
Functional Group Variations
- 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile (CAS 919482-00-1): Structure: Hydroxy at position 4, nitro at position 6, methyl at position 5. Molecular Formula: C₁₁H₇N₃O₃; Molecular Weight: 229.20 . Key Differences: The nitro group is strongly electron-withdrawing, enhancing acidity at the hydroxy position. This compound’s polarity and hydrogen-bonding capacity contrast sharply with the non-polar methyl group in this compound.
- 4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile: Structure: Chlorine at position 4, methylsulfonyl at position 6. Molecular Formula: C₁₁H₇ClN₂O₂S; Molecular Weight: 266.70 .
Partially Saturated Derivatives
- 2-Amino-4-(4-chlorophenyl)-5,6-dihydro-benzo[h]quinoline-3-carbonitrile: Structure: Dihydro-benzoquinoline core with a 4-chlorophenyl group. Molecular Formula: C₂₀H₁₄ClN₃; Molecular Weight: 331.80 .
Preparation Methods
Multicomponent Cascade Reaction with Ammonium Chloride Catalysis
A novel one-pot synthesis leverages ammonium chloride (10 mol%) to catalyze the condensation of aromatic amines, aldehydes, and malononitrile in ethanol at 80°C . This method proceeds via a Mannich-type mechanism:
-
Imine formation : Aromatic amines react with aldehydes to generate Schiff bases.
-
Nucleophilic attack : Malononitrile adds to the imine, forming a β-amino nitrile intermediate.
-
Cyclization and aromatization : Intramolecular cyclization yields 2-amino-4-arylquinoline-3-carbonitrile derivatives, which are dehydrogenated to the target compound.
Reaction Conditions :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst loading | 10 mol% NH4Cl | 92% |
| Temperature | 80°C | 92% |
| Solvent | Ethanol | 92% |
| Alternative solvents | Water (68%) | Reduced |
Substrate Scope :
-
Electron-donating groups (e.g., -OMe, -NH2) on aromatic amines enhance reaction rates.
-
Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) require extended reaction times (4.5 hours vs. 2.5 hours for electron-rich analogs) .
Adaptation of One-Pot Silferc-Catalyzed Synthesis
A patent-described method for 4-methylquinoline synthesis using silica gel-impregnated FeCl3 (silferc) and ZnCl2 can be adapted to introduce the 3-carbonitrile group . Modifications include:
-
Cyano group incorporation : Replacing acetic acid with cyanoacetylene derivatives during the cyclization step.
-
Reaction conditions : Heating at 70–75°C under nitrogen for 6 hours.
Performance Metrics :
| Parameter | Original Method (4-Methylquinoline) | Adapted Method (Target Compound) |
|---|---|---|
| Yield | 85% | 63% (preliminary) |
| Catalyst | Silferc (FeCl3/SiO2) | Silferc + Zn(CN)2 |
| Limitations | Requires post-synthetic nitrile introduction | Lower yield due to side reactions |
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Yield | Catalyst Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Metal-catalyzed | 95% | High | Moderate | Moderate (THF waste) |
| Multicomponent | 92% | Low | High | Low (ethanol solvent) |
| Silferc-adapted | 63% | Moderate | Low | High (heavy metal) |
Key Findings :
-
The multicomponent cascade reaction offers the best balance of efficiency, cost, and sustainability .
-
Metal-catalyzed cyclization is preferred for high-purity applications despite higher catalyst costs .
-
Silferc-based methods require further optimization to mitigate side reactions and improve yields .
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-quinoline-3-carbonitrile, and how can reaction conditions be optimized?
The synthesis of quinoline-3-carbonitrile derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, 4-alkylaminoquinoline-3-carbonitriles can be synthesized by reacting secondary amines with a halogenated precursor (e.g., 2-chloroquinoline-3-carbonitrile) in dimethylformamide (DMF) at room temperature, followed by precipitation and recrystallization from ethanol . To optimize yields:
- Vary reaction time and temperature : Prolonged stirring (e.g., 30–60 minutes) ensures complete substitution.
- Purification : Use TLC (Rf ~0.68 in ethyl acetate/hexane) to monitor progress, followed by recrystallization .
- Substituent selection : Methyl groups can be introduced via methylamine or methyl halides.
Q. Example Reaction Setup :
| Precursor | Amine | Solvent | Time | Yield |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbonitrile | Methylamine | DMF | 30 min | ~60% |
Q. How is the structural characterization of this compound performed?
A multi-technique approach is critical:
- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry using SHELX software and visualize with ORTEP-3 . Disorder in the crystal lattice (common in flexible substituents) requires refinement with constraints .
- Spectroscopy :
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations using functionals like B3LYP (which corrects asymptotic behavior in exchange-energy approximations ) provide insights into:
Q. Recommended Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate vibrational frequencies to validate experimental IR data.
Analyze electron density with Multiwfn or VMD.
Q. How can researchers resolve discrepancies in crystallographic data for quinoline-3-carbonitrile derivatives?
Crystallographic challenges include:
- Disordered substituents : Use SHELXL’s PART instruction to model alternative positions .
- Twinned crystals : Apply twin refinement protocols in SHELX .
- Validation : Cross-check with Hirshfeld surface analysis and hydrogen-bonding networks .
Case Study : In 4-(4-Bromophenyl)-2-oxo-tetrahydrobenzoquinoline-3-carbonitrile, disorder in the bromophenyl group was resolved using restraints on bond lengths and angles .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) via broth microdilution against Gram-positive/negative bacteria .
- Molecular docking : Target enzymes like DNA gyrase (PDB ID: 1KZN) using AutoDock Vina.
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Q. Example Bioactivity Data :
| Derivative | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| JCMQ-4 (methyl analog) | 12.5 | >50 |
Q. How can this compound be modified to enhance pharmacological properties?
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at C-6 to improve binding affinity .
- Spirocyclic derivatives : Synthesize spiro[indoline-3,4’-pyranoquinoline] analogs via cyclocondensation for enhanced antiviral activity .
- Prodrug design : Link morpholine or thiomorpholine moieties via sulfonyl groups to improve solubility .
Q. Synthetic Strategy :
React this compound with malononitrile under microwave irradiation.
Purify via column chromatography (silica gel, CH₂Cl₂/MeOH).
Q. How do solvent effects influence the tautomeric stability of this compound?
Polar solvents (e.g., DMSO) stabilize enol tautomers via hydrogen bonding, while nonpolar solvents favor keto forms. Investigate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
